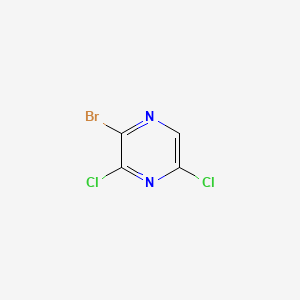

2-Bromo-3,5-dichloropyrazine

Description

Properties

IUPAC Name |

2-bromo-3,5-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUUKMSFOYYAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695948 | |

| Record name | 2-Bromo-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206249-40-2 | |

| Record name | 2-Bromo-3,5-dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3,5-dichloropyrazine, a key building block in the development of novel pharmaceutical compounds.

Core Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂. It presents as a colorless or slightly yellow crystalline solid.[1] While readily soluble in some organic solvents like ethers and alcohols, it exhibits low solubility in water.[1] This compound is relatively stable under normal laboratory conditions at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₄HBrCl₂N₂ | [1][2][3] |

| Molecular Weight | 227.87 g/mol | [2][3] |

| CAS Number | 1206249-40-2 | [1][2][3] |

| Appearance | Colorless to light yellow crystal/solid | [1][3] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1][2] |

| Density (Predicted) | 1.964 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | -6.55 ± 0.10 | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |

Synthesis

A general method for the preparation of this compound involves a multi-step synthetic route. The process commences with the synthesis of a suitable pyrazine precursor. This is followed by the introduction of bromine and chlorine atoms to the pyrazine ring. The final step involves crystallization and purification to yield the desired product.[1]

A more detailed, analogous procedure for the synthesis of a similar halogenated pyridine, 5-Bromo-2,4-dichloropyridine, can provide insights into a potential synthetic protocol. This procedure involves two main steps:

-

Bromination: 2-Amino-4-chloropyridine is treated with N-bromosuccinimide in dichloromethane at 0°C. The reaction mixture is stirred for 30 minutes. After workup, which includes solvent removal, dissolution in ethyl acetate, washing with hydrochloric acid and then a basic solution, extraction, and drying, the intermediate product is obtained.

-

Diazotization and Sandmeyer-type Reaction: The intermediate is dissolved in concentrated hydrochloric acid at -30°C. Sodium nitrite is added in batches, followed by the addition of cuprous chloride. The temperature is then raised to room temperature. The final product is obtained after an alkaline workup, extraction with ethyl acetate, and purification by column chromatography.[4]

Reactivity and Applications in Drug Development

Due to its array of halogen substituents, this compound is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] The different halogens (bromine and chlorine) on the pyrazine ring are expected to exhibit differential reactivity, allowing for selective functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. Given the reactivity trend of halogens in such reactions (I > Br > Cl), the bromine atom at the 2-position of this compound is expected to be the most reactive site for Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or heteroaryl groups at this position.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki coupling of a related compound, 2,5-dichloropyrazine, with an arylboronic acid can be adapted.[5]

-

Reagents: this compound (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Procedure: The reactants are combined in a reaction vessel under an inert atmosphere. The mixture is heated (typically 80-110 °C) and stirred for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in many pharmaceutical compounds. Similar to the Suzuki-Miyaura coupling, the bromine atom in this compound is the more reactive site for this transformation.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

A general procedure for the Buchwald-Hartwig amination of aryl halides can be described as follows:

-

Reagents: this compound (1.0 equiv.), amine (1.0-1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, 1-5 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃).[4]

-

Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane.

-

Procedure: The aryl halide, amine, base, and catalyst system are combined in a glovebox or under an inert atmosphere. The reaction is heated (typically 80-110 °C) with stirring until the starting material is consumed. The product is then isolated and purified following a standard aqueous workup and column chromatography.[8][9]

References

- 1. chembk.com [chembk.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 1206249-40-2 [sigmaaldrich.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Bromo-3,5-dichloropyrazine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dichloropyrazine, a halogenated heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering key data, experimental methodologies, and a visualization of its synthetic utility.

Core Compound Data

This compound is a valuable intermediate in the synthesis of novel pharmaceutical agents.[1][2] Its polysubstituted pyrazine core allows for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 227.87 g/mol | [1] |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| CAS Number | 1206249-40-2 | [1] |

| Appearance | White to yellow solid or liquid | |

| Boiling Point (Predicted) | 242.0 ± 35.0 °C | |

| Density (Predicted) | 1.964 ± 0.06 g/cm³ | |

| pKa (Predicted) | -6.55 ± 0.10 | |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthetic Methodologies: A Representative Protocol

General Procedure for the Bromination of a Pyrazine Derivative:

Materials:

-

2,5-dichloropyrazine (starting material)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a base)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyrazine derivative (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.

-

Addition of Brominating Agent: Cool the solution in an ice bath (0 °C). Slowly add the brominating agent (e.g., bromine, 1.1 eq) dropwise via a dropping funnel over a period of 15-30 minutes. If using NBS, it can be added in portions.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the functionalization of a dihalopyrazine core, a common strategy in the synthesis of pyrazine-based drug candidates. This highlights the versatility of intermediates like this compound in creating diverse molecular architectures through common organic reactions.

Caption: Synthetic pathways for functionalizing a dihalopyrazine core.

Applications in Drug Discovery and Development

Pyrazine and its derivatives are integral scaffolds in numerous biologically active compounds and approved drugs.[4] The pyrazine ring is an important pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with biological targets. Halogenated pyrazines like this compound serve as key intermediates in the synthesis of compounds with a wide range of therapeutic applications, including but not limited to:

-

Antibacterial agents

-

Antifungal agents

-

Anti-inflammatory drugs

-

Oncology therapeutics

The strategic placement of chloro and bromo substituents on the pyrazine ring of this compound allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. This versatility enables the systematic exploration of chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an essential tool for medicinal chemists. This guide provides a foundational understanding of its key characteristics and synthetic utility, aiming to support researchers in their efforts to develop novel and effective therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-dichloropyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3,5-dichloropyrazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This allows researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄HBrCl₂N₂. It appears as a colorless or slightly yellow crystalline solid. This compound is relatively stable at room temperature and serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. General qualitative assessments indicate that it is soluble in organic solvents such as ethers and alcohols, with low solubility in water.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility measurements, a well-defined experimental protocol is essential. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Materials and Equipment

-

Solute: High-purity this compound (≥97%)

-

Solvents: HPLC or analytical grade organic solvents of interest

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed ampoules

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)[1]

-

Hot air oven[1]

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)[2][3]

-

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days. It is recommended to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility. The filter should be compatible with the organic solvent used.

-

-

Quantitative Analysis: The concentration of this compound in the filtered saturated solution can be determined by several methods.

-

3.3.1. Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.[1]

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.[1]

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the residue in a hot air oven at a temperature below the melting point of the compound until a constant weight is achieved.[1]

-

The solubility can be calculated from the mass of the residue and the volume of the solution used.

-

-

3.3.2. UV-Vis Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

3.3.3. HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, considering the dilution factor.

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain a constant and accurately recorded temperature throughout the equilibration and sampling process.

-

Purity of Solute and Solvent: Impurities in either the this compound or the organic solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

-

Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on its solubility. It is important to characterize the solid form of the this compound being used, for instance, by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

-

Equilibration Time: Sufficient time must be allowed for the system to reach true thermodynamic equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.

By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the necessary quantitative solubility data for this compound to support their research and development activities.

References

2-Bromo-3,5-dichloropyrazine stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to proper handling and storage protocols is crucial to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental outcomes and maintaining a safe laboratory environment.

Chemical Stability

This compound is a relatively stable organic compound at room temperature.[1] However, its stability can be influenced by environmental factors. The primary factor affecting its stability is moisture. While specific data on photosensitivity and air sensitivity are not extensively detailed in publicly available literature, the recommended storage under an inert atmosphere suggests that minimizing exposure to air and humidity is a critical precautionary measure.

Key Stability Characteristics:

-

General Stability: Stable under recommended storage conditions.[2]

-

Moisture Sensitivity: The compound may be sensitive to moisture.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2] General best practices for similar halogenated heterocyclic compounds also suggest avoiding strong acids and bases.[3]

-

Hazardous Decomposition Products: No hazardous decomposition products have been definitively identified under normal storage conditions.[2]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition |

| Temperature | Store in a cool environment, with a recommended temperature range of 2-8°C.[4][5] Some sources also indicate that room temperature storage is acceptable.[6] |

| Atmosphere | Store under an inert gas atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[4][5] |

| Container | Keep in a tightly closed container to prevent moisture ingress and contamination.[2][3] |

| Location | Store in a dry and well-ventilated area.[2][3] |

| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[2][3] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively published in readily accessible scientific literature or supplier documentation. Stability studies for chemical compounds of this nature typically involve subjecting the substance to a range of stress conditions, such as elevated temperature, high humidity, and UV/visible light exposure. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are then commonly employed to quantify the parent compound and identify any degradation products over time. Researchers planning to use this compound in long-term applications are advised to conduct their own stability assessments under conditions relevant to their specific experimental setup.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound to ensure chemical stability and user safety.

Caption: Workflow for Safe Handling and Storage.

This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.[2]

References

Navigating the Safety Profile of 2-Bromo-3,5-dichloropyrazine: A Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the available safety data for 2-Bromo-3,5-dichloropyrazine (CAS No. 1206249-40-2), a heterocyclic building block utilized in synthetic chemistry. It is important to note that while this guide consolidates the existing safety information, detailed toxicological studies for this specific compound are not publicly available. Therefore, a cautious and proactive approach to handling is essential.

Physicochemical and Hazard Profile

This compound is a solid, typically appearing as a white to yellow crystalline substance. It is stable under recommended storage conditions.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4HBrCl2N2 | [2] |

| Molecular Weight | 227.87 g/mol | [2] |

| Appearance | White to yellow solid or liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the following table.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Safe Handling and Personal Protection

Adherence to strict laboratory safety protocols is crucial when working with this compound to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

A well-ventilated area, preferably a chemical fume hood, is mandatory for handling this compound.[3] Emergency eyewash stations and safety showers must be readily accessible. The following table outlines the recommended personal protective equipment.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges if dust or aerosols are generated. |

Handling and Storage Procedures

Handle in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapor.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

The following workflow diagram illustrates the recommended procedure for the safe handling of this compound in a laboratory setting.

References

Spectroscopic and Synthetic Profile of 2-Bromo-3,5-dichloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-3,5-dichloropyrazine (CAS No. 1206249-40-2), a key intermediate in the synthesis of novel pharmaceutical compounds. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside an analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, a generalized synthetic route and detailed experimental protocols for spectroscopic analysis are provided to support research and development activities.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂ and a molecular weight of 227.87 g/mol . It typically appears as a white to yellow solid.[1]

| Property | Value | Source |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| Molecular Weight | 227.87 g/mol | [1] |

| CAS Number | 1206249-40-2 | [1] |

| Appearance | White to yellow solid | [1] |

Spectroscopic Data (Predicted and Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimentally acquired spectra in readily accessible databases, the following ¹H and ¹³C NMR data have been generated using online prediction tools. These predictions are based on the chemical structure of this compound and serve as a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 1H | H-6 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-5 |

| ~148 | C-3 |

| ~145 | C-2 |

| ~135 | C-6 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and halogenated structure.

Table 3: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1200 - 1000 | C-H in-plane bend | Aromatic C-H |

| 850 - 550 | C-Cl Stretch | Aryl Chloride |

| 690 - 515 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of bromine (²⁹Br and ³¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 226, 228, 230, 232 | [M]⁺ | Molecular ion cluster exhibiting a complex isotopic pattern due to one bromine and two chlorine atoms. |

| 191, 193, 195 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 147, 149 | [M-Br]⁺ | Loss of a bromine atom. |

| 112 | [M-Br-Cl]⁺ | Loss of a bromine and a chlorine atom. |

Experimental Protocols

NMR Spectroscopy (General Protocol for Pyrazine Derivatives)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Solvent: CDCl₃

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

IR Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Acquire the IR spectrum using a standard FT-IR spectrometer.

Mass Spectrometry (General Protocol)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI) at 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Synthesis Workflow

A general synthetic approach to this compound involves the halogenation of a suitable pyrazine precursor. A logical workflow for its synthesis is outlined below.

Caption: Generalized synthesis of this compound.

References

The Strategic Utility of 2-Bromo-3,5-dichloropyrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile and highly reactive intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrazine core substituted with three distinct halogen atoms, offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization, making it a valuable building block in the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility, role in the development of kinase inhibitors, and detailed experimental methodologies.

Synthetic Utility and Key Reactions

The chemical structure of this compound presents multiple reaction sites for synthetic elaboration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. Furthermore, the electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyrazine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This regioselectivity allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at this position, which is a common strategy in the design of kinase inhibitors and other targeted therapies.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 3- and 5-positions are susceptible to nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a pathway to a variety of substituted pyrazine derivatives. The inherent reactivity of the pyrazine ring system facilitates these transformations, often under milder conditions than those required for less activated aromatic systems.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can effectively mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.

While direct examples of clinically approved drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The synthetic strategies outlined above are frequently employed to generate libraries of pyrazine-based compounds for screening against various kinase targets. For instance, the sequential functionalization of the 2-, 3-, and 5-positions of the pyrazine ring allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Experimental Protocols

The following are representative, detailed experimental protocols for key reactions involving pyrazine intermediates, which can be adapted for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the 2-position of a brominated dichloropyrazine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

-

Sodium carbonate (Na2CO3) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of a chlorine atom on the dichloropyrazine ring with a primary or secondary amine.

Materials:

-

3,5-Dichloro-2-(aryl)pyrazine (from Protocol 1) (1.0 equiv)

-

Amine (1.1 equiv)

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed tube, dissolve the 3,5-dichloro-2-(aryl)pyrazine in DMF or DMSO.

-

Add the amine and the base (K2CO3 or DIPEA).

-

Heat the reaction mixture to 80-120 °C for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Data Presentation

While specific quantitative data for compounds directly derived from this compound is not available in the public domain, the following table illustrates the type of data that would be generated and summarized for a series of synthesized kinase inhibitors. This hypothetical data is based on typical values seen for pyrazine-based kinase inhibitors.

| Compound ID | Structure | Target Kinase | IC50 (nM) | Cellular Activity (GI50, µM) |

| PZ-001 | 2-(Phenyl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 50 | 1.2 |

| PZ-002 | 2-(4-Fluorophenyl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 25 | 0.8 |

| PZ-003 | 2-(Pyridin-4-yl)-3-chloro-5-(morpholino)pyrazine | Kinase X | 15 | 0.5 |

| PZ-004 | 2-(Phenyl)-3-amino-5-(morpholino)pyrazine | Kinase Y | 120 | >10 |

| PZ-005 | 2-(Phenyl)-3-(methylamino)-5-(morpholino)pyrazine | Kinase Y | 80 | 5.6 |

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazine-based inhibitors. Aberrant activation of such pathways is a common driver of cancer cell proliferation and survival.

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: A general workflow for the synthesis and evaluation of pyrazine derivatives.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned halogen atoms with differential reactivity provide a platform for the controlled and sequential introduction of various substituents, enabling the generation of diverse chemical libraries. While specific, publicly documented examples of its direct use in the synthesis of late-stage clinical candidates are limited, its potential for the creation of novel kinase inhibitors and other targeted therapeutics is significant. The synthetic protocols and strategic workflows outlined in this guide provide a framework for researchers to leverage the unique chemical properties of this compound in their drug discovery efforts. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation medicines.

The Duality of Halogenated Pyrazines: A Technical Guide to Reactivity and Application

Abstract: Halogenated pyrazines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science industries. Their unique electronic properties, stemming from the electron-deficient pyrazine core, impart a dual reactivity profile that chemists can exploit for molecular construction. This technical guide provides an in-depth analysis of the primary reaction classes governing the functionalization of these heterocycles: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Electronic Landscape of Halogenated Pyrazines

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The introduction of halogen substituents (F, Cl, Br, I) further modulates this reactivity in two critical ways:

-

Inductive Effect: As highly electronegative atoms, halogens withdraw electron density from the pyrazine ring, further enhancing its electrophilicity and making it highly activated for nucleophilic aromatic substitution (SNAr).

-

Leaving Group & Coupling Handle: The carbon-halogen bond provides an excellent leaving group for SNAr reactions and serves as a crucial handle for oxidative addition in transition metal-catalyzed cross-coupling cycles.

These two features create a fascinating dichotomy in reactivity. The optimal halogen for SNAr is often the worst for cross-coupling, and vice versa. Understanding this relationship is key to strategic synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyrazine nucleus makes it exceptionally well-suited for SNAr reactions. This pathway involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity.

Reactivity Trends

The rate-determining step in SNAr is typically the initial nucleophilic attack.[1] Consequently, the reaction rate is governed by the ability of the halogen to activate the ring via its inductive effect, not its ability to act as a leaving group. This results in a reactivity order that is often inverted compared to aliphatic SN2 reactions.[1][2]

Reactivity Order of Halogens in Pyrazine SNAr: F > Cl > Br > I

Fluorine, being the most electronegative halogen, provides the strongest activation of the pyrazine ring towards nucleophilic attack, making fluoropyrazines the most reactive substrates for SNAr.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds in two distinct steps, as illustrated below. The formation of the negatively charged Meisenheimer complex is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives using 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazine derivatives utilizing the versatile building block, 2-Bromo-3,5-dichloropyrazine. Pyrazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors.[1]

Introduction

This compound is a key starting material for the synthesis of a diverse range of substituted pyrazine derivatives. Its distinct halogen substitution pattern allows for site-selective functionalization through various palladium-catalyzed cross-coupling reactions. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bonds in reactions like the Suzuki-Miyaura coupling enables sequential, regioselective modifications.[2] This selectivity is crucial for the controlled synthesis of complex pyrazine-containing molecules with potential therapeutic applications, such as inhibitors of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][4]

Application: Synthesis of Pyrazine-Based JAK-STAT Pathway Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[3] Pyrazine-based molecules have shown promise as inhibitors of JAK kinases, making them attractive candidates for drug development.[4][5] The synthetic protocols detailed below provide a roadmap for the synthesis of pyrazine derivatives that can be further elaborated into potent and selective JAK inhibitors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine derivatives.

Experimental Protocols

The following protocols describe the site-selective functionalization of this compound via Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. The experimental workflows for these reactions are depicted below.

Caption: General experimental workflows for cross-coupling reactions of this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction selectively occurs at the more reactive C-Br bond.[2]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Round-bottom flask

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

-

Add the palladium catalyst (0.03 mmol) to the flask.

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-aryl-3,5-dichloropyrazine derivative.

Protocol 2: Site-Selective Stille Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organostannane.[6] This reaction is also expected to be selective for the C-Br position.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)stannane, 1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF)

-

Schlenk flask or sealed tube

-

Inert gas supply (Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent (10 mL) via syringe.

-

Add the organostannane (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.

-

Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 2-substituted-3,5-dichloropyrazine.

Protocol 3: Site-Selective Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound.[1][7] The C-N bond formation is anticipated to occur selectively at the C-Br position.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or sealed vial

-

Inert gas supply (Argon)

-

Standard glassware for work-up and purification

Procedure:

-

In a glovebox or under a stream of argon, add the palladium catalyst (0.015 mmol), the ligand (0.03 mmol), and the base (1.5 mmol) to a Schlenk tube.

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous solvent (10 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring for completion by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the 2-amino-3,5-dichloropyrazine derivative.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the cross-coupling reactions of this compound based on data for analogous substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Palladium Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 18 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (3.0) | Toluene/H₂O | 90 | 24 | Good to Excellent |

| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | Good |

Table 2: Stille Coupling of this compound with Organostannanes

| Organostannane | Palladium Source (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | Good |

| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10 mol%) | DMF | 100 | 20 | Moderate to Good |

| Trimethyl(phenyl)stannane | Pd₂(dba)₃/P(o-tol)₃ (2/8) | - | Toluene | 100 | 12 | Good |

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent[1] |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[1] |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High[1] |

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3,5-dichloropyrazine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrazine-containing compounds, which are prominent scaffolds in numerous biologically active molecules and approved pharmaceuticals. The methodologies outlined herein are designed to enable the controlled functionalization of the pyrazine core, facilitating the exploration of new chemical space in drug discovery programs.

Introduction

The pyrazine ring is a privileged heterocyclic motif frequently found in pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a hydrogen bond acceptor. The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance.[1] The selective functionalization of polyhalogenated pyrazines, such as this compound, presents a synthetic challenge due to the potential for multiple reaction sites. However, achieving regioselective coupling allows for the strategic introduction of various substituents, which is crucial for developing structure-activity relationships (SAR) in drug development.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[2]

For polyhalogenated heterocycles like this compound, the regioselectivity of the initial coupling is primarily governed by the differing reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] Therefore, the carbon-bromine bond at the C2 position of this compound is expected to be significantly more reactive than the carbon-chlorine bonds at the C3 and C5 positions. This inherent difference in reactivity allows for the selective mono-arylation at the C2 position under carefully controlled reaction conditions.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of polyhalogenated pyridines and pyrazines, which can be adapted for this compound. The data is compiled from studies on structurally similar substrates.

| Entry | Halogenated Substrate (Analog) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | DMF/H₂O | 60 | 12 | 83 | [4] |

| 2 | 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | [5] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-85 | [6] |

| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | - | 94 | [7] |

| 5 | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | High (C3 selectivity) | [3] |

Mandatory Visualization

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following is a representative protocol for the selective mono-arylation of this compound at the C2 position. This protocol is based on established procedures for similar polyhalogenated heterocycles.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous, degassed 1,4-dioxane.

-

Solvent Addition: Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

-

Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-dichloropyrazine.

Conclusion

The Suzuki-Miyaura coupling provides an effective method for the selective functionalization of this compound. By leveraging the inherent reactivity difference between the carbon-halogen bonds, mono-arylation at the C2 position can be achieved with high selectivity. The provided protocol, based on established methodologies for related polyhalogenated heterocycles, offers a robust starting point for the synthesis of a diverse library of novel pyrazine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-3,5-dichloropyrazine. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding 2-amino-3,5-dichloropyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines in the presence of a palladium catalyst.[1][2] For a polyhalogenated substrate such as this compound, the reaction is anticipated to proceed with high selectivity at the more reactive carbon-bromine bond over the carbon-chlorine bonds.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction, especially when dealing with heteroaromatic substrates.

Key Reaction Components

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium-ligand complexes.

-

Phosphine Ligand: Bulky, electron-rich phosphine ligands are typically required to facilitate the key steps of the catalytic cycle.[1] Examples of effective ligands for the amination of heteroaryl halides include Xantphos, BrettPhos, and RuPhos.[3][4]

-

Base: A base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.[5]

-

Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related brominated heteroaromatic compounds. These conditions can serve as a starting point for the optimization of the amination of this compound.

| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (2) | dppp (3) | NaOtBu (1.5) | Toluene | 80 | 12 | 55-98[6] |

| 2 | 4-Bromothiazole | Pyridyl amines | [Pd(allyl)Cl]₂ (1) | Xantphos (4) | K₂CO₃ (2) | t-BuOH | 100 | 24 | -[3] |

| 3 | Bromobenzene | Secondary amines | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (2.1) | Toluene | 100 | 24 | -[5] |

| 4 | 2-Bromopyridine | Amides | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | PhMe | 140 | 1 | 87[7][8] |

| 5 | 3,5-Dibromo-2-pyrone | Aryl amines | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Dioxane | 110 | 2-4 | 60-85[9] |

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated. The following protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk flask, add the base, this compound, and the amine.

-

Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Degassing: If not working in a glovebox, subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of any dissolved oxygen.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3,5-dichloropyrazine derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-3,5-dichloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules with diverse functionalities. 2-Bromo-3,5-dichloropyrazine is a valuable building block in drug discovery, and its selective functionalization via Sonogashira coupling at the more reactive bromo-position opens avenues for the synthesis of novel pyrazine-containing compounds with potential therapeutic applications. The resulting 2-alkynyl-3,5-dichloropyrazines can be further modified at the chloro-positions, allowing for the generation of diverse molecular scaffolds.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with terminal alkynes. The conditions presented are based on established procedures for structurally similar halogenated nitrogen heterocycles, providing a robust starting point for optimization.

Reaction Principle and Selectivity

The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The generally accepted mechanism involves two interconnected catalytic cycles for palladium and copper.

In the case of this compound, the reaction is expected to proceed with high selectivity at the 2-position. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.[2] The order of reactivity for halogens is generally I > Br > Cl. By carefully controlling the reaction conditions, monosubstitution at the bromo-position can be achieved, leaving the two chloro-substituents intact for subsequent transformations.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes representative conditions for the Sonogashira coupling of various terminal alkynes with this compound. These conditions are extrapolated from successful couplings reported for analogous substrates such as 3,5-dibromo-2,6-dichloropyridine.[3][4]

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | - | CuI (5) | HNiPr₂ | 1,4-Dioxane | 60-90 | 12-24 | 85-95 (estimated) |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3-6 | 80-90 (estimated) |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3-6 | 75-85 (estimated) |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | - | CuI (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 70-80 (estimated) |

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI)

-

Base (e.g., Diisopropylamine [HNiPr₂] or Triethylamine [Et₃N])

-

Anhydrous solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide [DMF])

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Addition of Base and Alkyne: Add the base (e.g., HNiPr₂, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-3,5-dichloropyrazine.

Mandatory Visualizations

Caption: General workflow for the Sonogashira coupling of this compound.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2-Bromo-3,5-dichloropyrazine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in the design and synthesis of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable pharmacophore in medicinal chemistry. 2-Bromo-3,5-dichloropyrazine is a highly functionalized and versatile building block that offers multiple reaction sites for the construction of diverse kinase inhibitor libraries. The presence of three halogen atoms at distinct positions allows for sequential and regioselective functionalization through common synthetic methodologies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors targeting clinically relevant signaling pathways.

Synthetic Utility and Key Reactions

This compound serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The differential reactivity of the halogen substituents can be exploited to achieve selective functionalization. The chlorine atoms, being more susceptible to nucleophilic attack by amines and other nucleophiles, are typically displaced first. The remaining bromine atom then serves as a handle for introducing further diversity, commonly via Suzuki-Miyaura cross-coupling reactions.

General Synthetic Workflow

The general strategy for elaborating this compound into kinase inhibitor candidates involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): The initial step typically involves the reaction of this compound with a primary or secondary amine. This reaction is facilitated by the electron-deficient nature of the pyrazine ring and usually proceeds with high regioselectivity, displacing one of the chlorine atoms.

-

Suzuki-Miyaura Cross-Coupling: The resulting aminobromodichloropyrazine intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester. This step introduces a variety of aryl or heteroaryl moieties, which can be tailored to interact with specific regions of the kinase active site.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from pyrazine-based scaffolds have shown activity against a multitude of kinases involved in cancer and other diseases. Two prominent examples are the c-Met and TrkA receptor tyrosine kinases.

-

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[1] Inhibition of c-Met can block downstream signaling through pathways such as PI3K/Akt and RAS/MAPK.[1]

-